Cas no 7403-75-0 (3-NITRO-4-ACETAMIDOPHENOL)

3-NITRO-4-ACETAMIDOPHENOL 化学的及び物理的性質
名前と識別子
-
- 3-NITRO-4-ACETAMIDOPHENOL
- 3-Nitro-4-acetamidop
- N-(4-Hydroxy-2-nitrophenyl)acetamide
- 1-acetamido-4-hydroxy-2-nitrobenzene
- 3-nitro 4-acetylamino phenol
- 3-nitro-4-acetamino-phenol
- 4-Acetamido-3-nitrophenol
- 4-hydroxy-2-nitroacetanilide
- 4-hydroxy-6-nitroacetanilide
-
- インチ: InChI=1S/C8H8N2O4/c1-5(11)9-7-3-2-6(12)4-8(7)10(13)14/h2-4,12H,1H3,(H,9,11)
- InChIKey: OZZKMZSOGAOIFX-UHFFFAOYSA-N
- ほほえんだ: CC(NC1=C([N+]([O-])=O)C=C(O)C=C1)=O
計算された属性
- せいみつぶんしりょう: 196.04800
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
じっけんとくせい
- ゆうかいてん: 218-220°C
- PSA: 95.15000
- LogP: 1.85500
3-NITRO-4-ACETAMIDOPHENOL セキュリティ情報
3-NITRO-4-ACETAMIDOPHENOL 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
3-NITRO-4-ACETAMIDOPHENOL 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N490275-10g |
3-Nitro-4-acetamidophenol |
7403-75-0 | 10g |
$ 1323.00 | 2023-09-06 | ||
TRC | N490275-500mg |
3-Nitro-4-acetamidophenol |
7403-75-0 | 500mg |
$127.00 | 2023-05-17 | ||
TRC | N490275-1000mg |
3-Nitro-4-acetamidophenol |
7403-75-0 | 1g |
$201.00 | 2023-05-17 | ||
A2B Chem LLC | AH17221-250mg |
3-NITRO-4-ACETAMIDOPHENOL |
7403-75-0 | 95 | 250mg |
$951.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1770852-1g |
3-Nitro-4-acetamidophenol |
7403-75-0 | 98% | 1g |
¥2238.00 | 2024-07-28 | |
TRC | N490275-1g |
3-Nitro-4-acetamidophenol |
7403-75-0 | 1g |
$ 175.00 | 2022-06-03 | ||
TRC | N490275-5g |
3-Nitro-4-acetamidophenol |
7403-75-0 | 5g |
$ 887.00 | 2023-09-06 | ||
A2B Chem LLC | AH17221-1g |
3-NITRO-4-ACETAMIDOPHENOL |
7403-75-0 | 95+% | 1g |
$1512.00 | 2024-04-19 | |
TRC | N490275-2g |
3-Nitro-4-acetamidophenol |
7403-75-0 | 2g |
$362.00 | 2023-05-17 | ||
A2B Chem LLC | AH17221-500mg |
3-NITRO-4-ACETAMIDOPHENOL |
7403-75-0 | 95 | 500mg |
$1194.00 | 2024-04-19 |
3-NITRO-4-ACETAMIDOPHENOL 関連文献
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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7. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
-
Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
3-NITRO-4-ACETAMIDOPHENOLに関する追加情報
3-Nitro-4-Acetamidophenol (CAS No. 7403-75-0): A Comprehensive Overview
3-Nitro-4-acetamidophenol, also known by its CAS number 7403-75-0, is a significant organic compound with a diverse range of applications in the fields of pharmaceuticals, materials science, and analytical chemistry. This compound has garnered attention due to its unique chemical properties and its role as an intermediate in the synthesis of various bioactive molecules. Recent advancements in synthetic methodologies and its application in drug development have further solidified its importance in contemporary research.
The molecular structure of 3-nitro-4-acetamidophenol consists of a phenol ring substituted with a nitro group at the 3-position and an acetamide group at the 4-position. This arrangement imparts the compound with distinct electronic and steric properties, making it versatile for various chemical reactions. The nitro group introduces electron-withdrawing effects, while the acetamide group contributes to hydrogen bonding capabilities, enhancing solubility and bioavailability in certain conditions.
Recent studies have explored the potential of 3-nitro-4-acetamidophenol as a precursor in the synthesis of anti-inflammatory and antiviral agents. For instance, researchers have utilized this compound to develop novel analogs with enhanced pharmacokinetic profiles. Its ability to undergo nucleophilic aromatic substitution reactions has been exploited to create derivatives with improved efficacy against viral infections.
In terms of physical properties, 3-nitro-4-acetamidophenol exhibits a melting point of approximately 215°C and is sparingly soluble in water but readily soluble in organic solvents such as dichloromethane and ethanol. These characteristics make it suitable for use in organic synthesis where precise control over reaction conditions is essential.
The synthesis of 3-nitro-4-acetamidophenol typically involves a multi-step process, often starting from phenol derivatives. One common approach involves the nitration of p-acetamidophenol followed by purification steps to isolate the desired product. Recent advancements have focused on optimizing these processes to improve yield and reduce environmental impact, aligning with green chemistry principles.
From an application standpoint, 3-nitro-4-acetamidophenol has found utility in the development of sensors for detecting specific analytes due to its ability to form stable complexes with metal ions. For example, researchers have reported its use in creating colorimetric sensors for detecting mercury ions in aqueous solutions. Such applications highlight its potential in environmental monitoring and diagnostics.
In addition to its chemical applications, 3-nitro-4-acetamidophenol has been studied for its biological activity. Preclinical studies suggest that it exhibits moderate anti-inflammatory properties, potentially due to its ability to inhibit cyclooxygenase enzymes. However, further research is required to fully understand its pharmacological profile and safety profile for therapeutic use.
The versatility of 3-nitro-4-acetamidophenol lies in its ability to serve as a building block for more complex molecules. Its reactivity towards various functional groups allows chemists to design compounds with tailored properties for specific applications. For instance, coupling reactions with alcohols or amines can lead to the formation of esters or amides, expanding its utility in material science and polymer chemistry.
From an environmental perspective, understanding the degradation pathways of 3-nitro-4-acetamidophenol is crucial for assessing its ecological impact. Recent studies have investigated its biodegradation under aerobic conditions, revealing that it can be metabolized by certain microbial communities into less harmful byproducts. This knowledge is essential for developing sustainable practices in chemical manufacturing.
In conclusion, 3-nitro-4-acetamidophenol (CAS No. 7403-75-0) stands as a vital compound with multifaceted applications across various scientific domains. Its unique chemical properties, coupled with ongoing research into novel synthetic methods and biological activities, ensure that it remains a focal point for future innovations in chemistry and pharmacology.
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